molecular formula C17H22N4O B2960627 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide CAS No. 2034337-38-5

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide

Cat. No. B2960627
CAS RN: 2034337-38-5
M. Wt: 298.39
InChI Key: BFBRIJFTRPIYMW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclobutane derivative and has a unique structure that makes it an interesting target for synthesis and study. In

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide has a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activity of COX-2. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, its unique structure makes it an interesting target for synthesis and study. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to explore its effects on other inflammatory pathways and to investigate its potential as an anti-inflammatory drug. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis method of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in the presence of triethylamine. The resulting compound is then treated with ethyl bromoacetate to yield the final product.

Scientific Research Applications

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising target for the development of new drugs. Additionally, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-15(9-11-19-17(22)14-6-5-7-14)13(2)21(20-12)16-8-3-4-10-18-16/h3-4,8,10,14H,5-7,9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBRIJFTRPIYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide

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